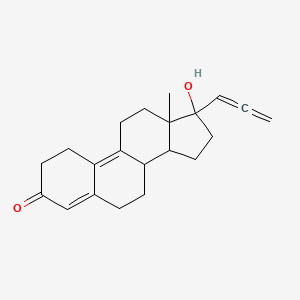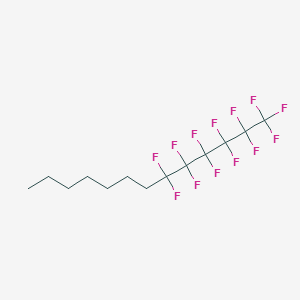![molecular formula C12H6N2O4S2 B12302791 Dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B12302791.png)
Dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate is a heterocyclic compound that belongs to the thienothiophene family This compound is characterized by its unique structure, which includes two thiophene rings fused together with additional functional groups such as cyano and ester groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienothiophene Core: The initial step involves the formation of the thienothiophene core through cyclization reactions. This can be achieved by reacting thiophene derivatives with suitable reagents under controlled conditions.
Introduction of Cyano Groups: The cyano groups are introduced through nucleophilic substitution reactions. This step often requires the use of cyanating agents such as sodium cyanide or potassium cyanide.
Esterification: The final step involves the esterification of the carboxyl groups to form the dimethyl ester. This can be achieved by reacting the intermediate compound with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the cyano and ester groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Sodium cyanide, potassium cyanide; reactions are conducted in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used
科学研究应用
Dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate has a wide range of applications in scientific research:
Organic Electronics: The compound is used in the development of organic semiconductors, light-emitting diodes (LEDs), and organic photovoltaic cells due to its excellent electronic properties.
Pharmaceuticals: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic applications, including antiviral and anticancer agents.
Materials Science: The compound is utilized in the design of advanced materials with unique optical and electronic properties, such as conductive polymers and nanomaterials.
Chemical Sensors: Its sensitivity to various chemical environments makes it suitable for use in chemical sensors and biosensors.
作用机制
The mechanism of action of Dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate is primarily based on its ability to interact with molecular targets through its functional groups. The cyano and ester groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s electronic properties also play a crucial role in its function as an organic semiconductor, facilitating charge transport and energy transfer processes.
相似化合物的比较
Similar Compounds
Thieno[3,2-b]thiophene: A closely related compound with similar electronic properties but lacking the cyano and ester groups.
Dithieno[3,2-b2’,3’-d]thiophene (DTT): Another related compound with three fused thiophene rings, known for its high charge mobility and extended π-conjugation.
Thienoacenes: Compounds with more than three annulated thiophene units, offering diverse applications in organic electronics.
Uniqueness
Dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate stands out due to the presence of both cyano and ester groups, which enhance its reactivity and versatility. These functional groups enable a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C12H6N2O4S2 |
|---|---|
分子量 |
306.3 g/mol |
IUPAC 名称 |
dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate |
InChI |
InChI=1S/C12H6N2O4S2/c1-17-10(15)8-5(3-13)7-6(4-14)9(11(16)18-2)20-12(7)19-8/h1-2H3 |
InChI 键 |
FIVSKNVWGPYPHK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C2=C(S1)SC(=C2C#N)C(=O)OC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[4-[4-(2,5-dihydro-1H-imidazol-2-yl)phenoxy]phenyl]-1H-benzimidazole](/img/structure/B12302730.png)
![sodium (2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-N,3-dimethyl-2-[(2S)-3-methyl-2-(methylamino)butanamido]butanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoate](/img/structure/B12302737.png)
![8-Hydroxy-5-[2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-3,4-dihydro-1h-quinolin-2-one](/img/structure/B12302754.png)
![[3,4,5-Trihydroxy-6-[2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethoxy]oxan-2-yl]methyl 2-(4-hydroxyphenyl)acetate](/img/structure/B12302757.png)

![[(1S,2R,5S,7S,8R,11S,14S)-11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-yl] acetate](/img/structure/B12302764.png)
![4-[10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12302768.png)

![(5,8a-Dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl) 2-methylprop-2-enoate](/img/structure/B12302773.png)

![11Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester](/img/structure/B12302792.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)cyclohexyl]urea](/img/structure/B12302807.png)
